molecular formula C12H16O2 B8374569 2,6-Diethyl-4-methoxy-benzaldehyde

2,6-Diethyl-4-methoxy-benzaldehyde

Cat. No. B8374569
M. Wt: 192.25 g/mol
InChI Key: VDYAZTXJUYSZEQ-UHFFFAOYSA-N
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Patent
US08158668B2

Procedure details

Prepared in analogy to Example 57(a)-(b) from 2,6-difluoro-4-methoxybenzaldehyde, N-butylamine and p-toluenesulphonic acid in toluene, then treatment with 3 equivalents of ethylmagnesium bromide and manganese(II) chloride in tetrahydrofuran and ether followed by chromatography on silical gel. MS (ISP): 193.3 ([M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
manganese(II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6](F)[C:3]=1[CH:4]=[O:5].[CH2:13](N)[CH2:14]CC.[C:18]1(C)C=CC(S(O)(=O)=O)=C[CH:19]=1.C([Mg]Br)C>C1(C)C=CC=CC=1.O1CCCC1.CCOCC.[Cl-].[Mn+2].[Cl-]>[CH2:13]([C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([CH2:18][CH3:19])[C:3]=1[CH:4]=[O:5])[CH3:14] |f:7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C(=CC(=C1)OC)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
manganese(II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Mn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C1=C(C=O)C(=CC(=C1)OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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